molecular formula C19H12O6 B167740 Pachyrrhizin CAS No. 10091-01-7

Pachyrrhizin

Cat. No.: B167740
CAS No.: 10091-01-7
M. Wt: 336.3 g/mol
InChI Key: PENSQRMNZZWMGV-UHFFFAOYSA-N
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Description

Pachyrrhizin is an isoflavonoid compound that belongs to the class of organic compounds known as isoflav-3-enones. These compounds are characterized by a structure based on an isoflav-3-ene skeleton bearing an oxo-group at position C2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pachyrrhizin involves several steps, starting from readily available precursors. The synthetic route typically includes the formation of the isoflav-3-enone skeleton through cyclization reactions, followed by the introduction of functional groups at specific positions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources such as the seeds of Pachyrhizus erosus. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound. Advanced techniques such as chromatography and spectroscopy are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Pachyrrhizin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

    Substitution: Substitution reactions involve the replacement of specific functional groups in the this compound molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with altered biological activities

Scientific Research Applications

Pachyrrhizin has shown remarkable versatility in various scientific research applications, including:

Mechanism of Action

The mechanism of action of pachyrrhizin involves its interaction with specific molecular targets and pathways. This compound exerts its effects through the modulation of signaling pathways related to oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant properties help in scavenging free radicals, while its immune modulation effects enhance the body’s defense mechanisms .

Comparison with Similar Compounds

Pachyrrhizin is unique among isoflavonoid compounds due to its specific structure and biological activities. Similar compounds include:

Properties

CAS No.

10091-01-7

Molecular Formula

C19H12O6

Molecular Weight

336.3 g/mol

IUPAC Name

6-(6-methoxy-1,3-benzodioxol-5-yl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C19H12O6/c1-21-16-8-18-17(23-9-24-18)6-12(16)13-5-11-4-10-2-3-22-14(10)7-15(11)25-19(13)20/h2-8H,9H2,1H3

InChI Key

PENSQRMNZZWMGV-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1C3=CC4=C(C=C5C(=C4)C=CO5)OC3=O)OCO2

Canonical SMILES

COC1=CC2=C(C=C1C3=CC4=C(C=C5C(=C4)C=CO5)OC3=O)OCO2

melting_point

207 - 209 °C

10091-01-7

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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